N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide
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Overview
Description
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a ureido group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the ureido intermediate: This step involves the reaction of 3,4-dichloroaniline with an isocyanate to form the corresponding ureido intermediate.
Coupling with phenylacetic acid: The ureido intermediate is then coupled with phenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the ureido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide include:
- N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)propionamide
- N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)butyramide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the dichlorophenyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-15-8-7-14(10-16(15)20)23-18(25)22-13-3-1-11(2-4-13)9-17(24)21-12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,21,24)(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVEDBJCIJJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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